![molecular formula C14H9Cl2N3OS B1208253 2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is a dichlorobenzene.
Scientific Research Applications
Crystal Structure Analysis
- The compound 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, which is structurally similar to the query compound, has been synthesized and analyzed using X-ray diffraction. This analysis revealed its potential as an agent against Pythium ultimum, a pathogenic fungus (Shen et al., 2018).
Computational Chemistry Studies
- Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been used to study the internal rotations of pyridine in similar compounds. These studies provide insights into the molecular properties and potential applications of these compounds (Eshimbetov et al., 2017).
Synthesis and Anticancer Activity
- Oxadiazole analogues, including compounds structurally similar to the query, have been synthesized from 2-aminopyridine and tested for anticancer activity against various human cell lines. Some compounds showed selective activity against non-small cell lung cancer (Ahsan & Shastri, 2015).
Antibacterial Activity
- Thioether derivatives of 1,3,4-oxadiazole have shown significant antibacterial activities against specific bacterial strains, indicating their potential as antibacterial agents (Song et al., 2017).
Synthesis and Antifungal Properties
- Similar compounds have been synthesized and shown to exhibit moderate to good antifungal activity, indicating their potential use in agricultural or pharmaceutical applications (Xu et al., 2011).
properties
Product Name |
2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole |
|---|---|
Molecular Formula |
C14H9Cl2N3OS |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-2-1-10(12(16)7-11)8-21-14-19-18-13(20-14)9-3-5-17-6-4-9/h1-7H,8H2 |
InChI Key |
OOXVVQWCARXVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



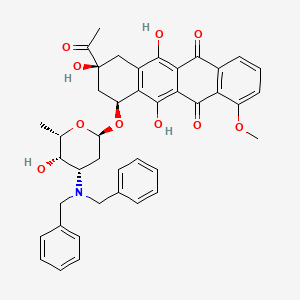
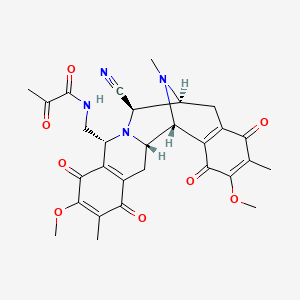
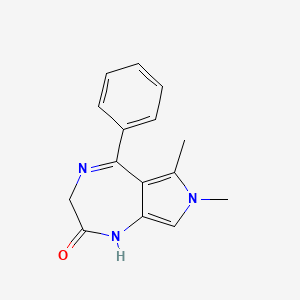

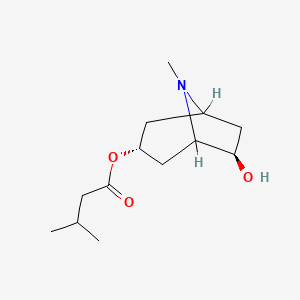
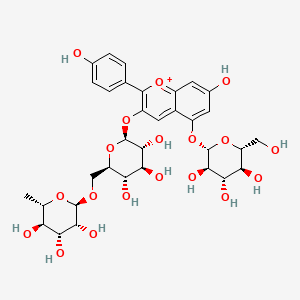
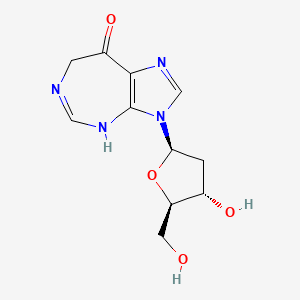
![3,8-Dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one](/img/structure/B1208183.png)
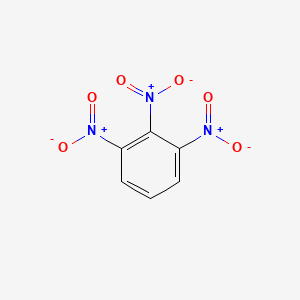
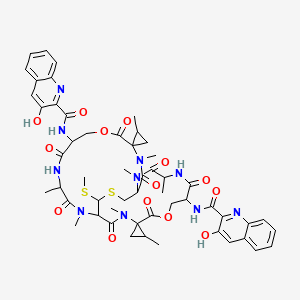

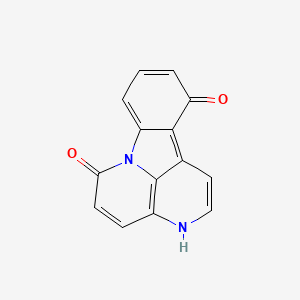
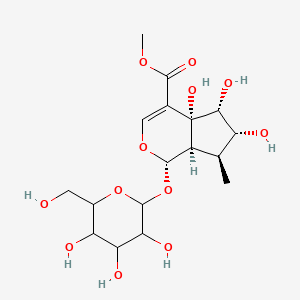
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)